molecular formula C12H14N2O5 B409607 Methyl 4-(morpholin-4-yl)-3-nitrobenzoate CAS No. 26577-60-6

Methyl 4-(morpholin-4-yl)-3-nitrobenzoate

Cat. No.: B409607
CAS No.: 26577-60-6
M. Wt: 266.25g/mol
InChI Key: HPZLCXOOZSLFPW-UHFFFAOYSA-N
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Description

Methyl 4-(morpholin-4-yl)-3-nitrobenzoate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(morpholin-4-yl)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group at the 3-position. This is followed by the substitution of the ester group with a morpholine ring. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors and automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholin-4-yl)-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(morpholin-4-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The nitro group and morpholine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(morpholin-4-yl)-3-aminobenzoate: Similar structure but with an amine group instead of a nitro group.

    4-(Morpholin-4-yl)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a morpholine ring but with different functional groups.

Uniqueness

Methyl 4-(morpholin-4-yl)-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the morpholine ring allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl 4-morpholin-4-yl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZLCXOOZSLFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Morpholino-3-nitrobenzoic acid prepared in the same manner as in Example 10(1) (3.0 g) is dissolved in methanol (15 ml), and thereto is added dropwise a 10% solution of trimethylsilyldiazomethane in n-hexane in an equimolar amount, and the mixture is stirred at room temperature for one hour. Methanol is distilled off under reduced pressure, and the residue is extracted with ethyl acetate. The extract is washed with 5% aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution in this order, dried over anhydrous sodium sulfate, and ethyl acetate is distilled off under reduced pressure to give methyl 4-morpholino-3-nitrobenzoate (3.2 g).
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